molecular formula C17H15N3OS2 B2919352 N-{2-cyano-5-[(cyanomethyl)sulfanyl]-4-phenyl-3-thienyl}-2-methylpropanamide CAS No. 860609-97-8

N-{2-cyano-5-[(cyanomethyl)sulfanyl]-4-phenyl-3-thienyl}-2-methylpropanamide

Cat. No.: B2919352
CAS No.: 860609-97-8
M. Wt: 341.45
InChI Key: FZEUJNCLNLJMBP-UHFFFAOYSA-N
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Description

N-{2-cyano-5-[(cyanomethyl)sulfanyl]-4-phenyl-3-thienyl}-2-methylpropanamide is a complex organic compound characterized by its unique molecular structure, which includes a thiophene ring, a phenyl group, and cyano and sulfanyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{2-cyano-5-[(cyanomethyl)sulfanyl]-4-phenyl-3-thienyl}-2-methylpropanamide typically involves multiple steps, starting with the construction of the thiophene ring. The final step involves the amidation reaction to attach the 2-methylpropanamide group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: N-{2-cyano-5-[(cyanomethyl)sulfanyl]-4-phenyl-3-thienyl}-2-methylpropanamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.

  • Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium cyanide (NaCN) or potassium thiocyanate (KSCN).

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions may produce amines or alcohols.

Scientific Research Applications

N-{2-cyano-5-[(cyanomethyl)sulfanyl]-4-phenyl-3-thienyl}-2-methylpropanamide has shown potential in various scientific research applications:

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: Its unique structure makes it a candidate for studying biological processes and interactions with biomolecules.

  • Medicine: The compound may have therapeutic potential, and research is ongoing to explore its use in drug development.

  • Industry: Its properties can be harnessed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-{2-cyano-5-[(cyanomethyl)sulfanyl]-4-phenyl-3-thienyl}-2-methylpropanamide exerts its effects involves interactions with specific molecular targets and pathways. The cyano and sulfanyl groups can engage in hydrogen bonding and other non-covalent interactions, influencing the compound's biological activity. The phenyl group may also play a role in binding to receptors or enzymes, modulating their function.

Comparison with Similar Compounds

N-{2-cyano-5-[(cyanomethyl)sulfanyl]-4-phenyl-3-thienyl}-2-methylpropanamide can be compared to other thiophene derivatives and cyano-containing compounds. Similar compounds include:

  • 2-Cyano-5-[(cyanomethyl)sulfanyl]benzene-1-thiol

  • N-(2-cyano-4-phenylthiophen-3-yl)acetamide

  • 2-Methylpropanamide derivatives

These compounds share structural similarities but differ in their functional groups and potential applications. This compound stands out due to its unique combination of cyano, sulfanyl, and phenyl groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

N-[2-cyano-5-(cyanomethylsulfanyl)-4-phenylthiophen-3-yl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3OS2/c1-11(2)16(21)20-15-13(10-19)23-17(22-9-8-18)14(15)12-6-4-3-5-7-12/h3-7,11H,9H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZEUJNCLNLJMBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=C(SC(=C1C2=CC=CC=C2)SCC#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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